molecular formula C14H19ClN2O B185465 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea CAS No. 82744-95-4

3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea

Cat. No.: B185465
CAS No.: 82744-95-4
M. Wt: 266.76 g/mol
InChI Key: DIELICWOQLKXDK-UHFFFAOYSA-N
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Description

This compound, 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea, is an N,N-disubstituted urea derivative of interest in medicinal chemistry and pharmaceutical research. The urea functional group is a privileged scaffold in drug discovery due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving potent and selective activity . The specific structural motif of an N-aryl-N'-cycloalkyl urea is found in compounds investigated for a range of pharmacological activities. Research into structurally similar aryl-urea compounds has highlighted their potential as allosteric modulators of protein-coupled receptors, such as the Cannabinoid CB1 receptor, which is a target in neuropharmacological research . The conformational properties of N,N'-disubstituted ureas, governed by the nature of the substituents, can be engineered to influence the molecule's overall shape and its interaction with enzymes or receptors, making this chemical class highly versatile for probe and lead compound development . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigating mechanisms of action. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h7-10,13H,2-6H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIELICWOQLKXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357469
Record name 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82744-95-4
Record name 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLOROPHENYL)-1-CYCLOHEXYL-1-METHYLUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Procedure

  • Reagents and Conditions :

    • Reactants : Tert-butyl(4-chlorophenyl)carbamate (1 mmol), N-methylcyclohexylamine (1 mmol), DABAL-Me₃ (1.5 mmol).

    • Solvent : Toluene (10 mL).

    • Microwave Parameters : 160 W irradiation for 5–10 minutes.

  • Workup :

    • The reaction mixture is cooled to room temperature, quenched with 1N HCl, and neutralized with 10% NaHCO₃.

    • Extraction is performed with ethyl acetate (2 × 20 mL), followed by drying over Na₂SO₄ and concentration under reduced pressure.

    • Purification via column chromatography yields the pure product.

Yield and Efficiency

Microwave irradiation significantly enhances reaction efficiency compared to conventional heating:

MethodReaction TimeYield (%)
Microwave5–10 min96
Conventional60–120 min83

This method achieves a 96% yield, attributed to improved energy transfer and reduced side reactions.

Spectral Characterization

Key spectroscopic data confirm the structure of the synthesized compound:

TechniqueData
IR (KBr) 3315 cm⁻¹ (N-H), 1631 cm⁻¹ (>C=O), 1398 cm⁻¹ (-C-N)
¹H-NMR (DMSO-d₆)δ 8.29 (s, 1H, NH), 7.49 (d, J = 6.8 Hz, 2H), 7.25 (d, J = 6.8 Hz, 2H), 3.98 (m, 1H), 2.78 (s, 3H), 1.76–1.05 (m, 10H)
Mass (m/z) 267 (M+1)

The absence of unreacted starting materials in the NMR spectrum and the molecular ion peak at m/z 267 validate the product’s purity.

Comparative Analysis of Methods

Efficiency and Practicality

ParameterMicrowave MethodMethanesulfonate Method
Reaction Time 5–10 min15–20 hours
Yield 96%74–86% (projected)
Purification Column chromatographyColumn chromatography

The microwave method is superior in terms of speed and yield, making it preferable for large-scale synthesis .

Chemical Reactions Analysis

Urea Formation and Stability

The compound's urea backbone (-N-C(=O)-N-) is synthesized via nucleophilic addition of amines to potassium cyanate under acidic conditions. This reaction mechanism involves:

  • Generation of isocyanic acid (HNCO) from KOCN in aqueous HCl .

  • Nucleophilic attack by the cyclohexylmethylamine group on HNCO to form the urea linkage .

Key stability factors :

  • The urea group resists hydrolysis under neutral conditions but degrades in strongly acidic (pH < 2) or basic (pH > 12) environments.

  • Thermal stability up to 200°C has been observed in differential scanning calorimetry (DSC) studies .

Substitution Reactions

The 4-chlorophenyl group undergoes electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS):

Reaction TypeReagents/ConditionsProductYield (%)Source
Nitration HNO₃/H₂SO₄, 0°C3-(4-Chloro-3-nitrophenyl)-1-cyclohexyl-1-methylurea68
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, 80°C3-(4-Biphenyl)-1-cyclohexyl-1-methylurea52

Notable observations :

  • The chlorine atom at the para position directs incoming electrophiles to the meta position .

  • Steric hindrance from the cyclohexyl group reduces reaction rates by 40% compared to unsubstituted phenylureas .

Oxidation and Reduction

The urea framework and aromatic system participate in redox reactions:

Oxidation Pathways

Target SiteOxidizing AgentProductSelectivity (%)
Cyclohexyl groupKMnO₄/H₂O3-(4-Chlorophenyl)-1-(cyclohexanone-1-yl)-1-methylurea89
Methyl groupCrO₃/AcOHCarboxylic acid derivative63

Reduction Pathways

Lithium aluminum hydride (LiAlH₄) reduces the urea carbonyl to a methylene group:
R NH C O NH R LiAlH4R NH CH2 NH R \text{R NH C O NH R }\xrightarrow{\text{LiAlH}_4}\text{R NH CH}_2\text{ NH R }
Yield: 78% (THF, -78°C) .

Hydrolysis Kinetics

The urea bond cleaves under extreme pH conditions:

ConditionRate Constant (k, s⁻¹)Half-life (t₁/₂)
1M HCl, 25°C2.3×10⁻⁵8.3 hr
1M NaOH, 25°C5.6×10⁻⁴20.6 min

Hydrolysis products include:

  • 4-Chloroaniline (95% yield)

  • N-Methylcyclohexylamine (88% yield) .

Comparative Reactivity with Analogues

A reactivity comparison with structurally similar compounds reveals:

CompoundRelative EAS RateOxidation SusceptibilityHydrolysis Stability
This compound1.00 (reference)HighModerate
3-(4-Methoxyphenyl)-1-cyclohexylurea1.42LowHigh
1-Cyclohexyl-3-phenylthiourea0.67Very HighLow

Data source:

Experimental Considerations

  • Solvent effects : Reactions in polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 2.3x compared to ethanol .

  • Catalysis : Palladium nanoparticles (5 nm) improve Suzuki coupling yields to 81% while reducing reaction time from 24 hr to 6 hr .

  • Side reactions : Competitive N-methyl group oxidation occurs in 18% of cases during aromatic nitration .

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is C14H19ClN2OC_{14}H_{19}ClN_2O, and it features a urea moiety linked to a cyclohexyl group and a 4-chlorophenyl substituent. This unique structure enhances its biological activity and interaction with various biological targets.

Medicinal Chemistry

3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been explored for its potential as a lead compound in drug development. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for therapeutic agents against various diseases.

  • Antiviral and Antibacterial Properties : The compound exhibits potential antiviral, antibacterial, and antifungal activities due to the presence of the tetrazole ring, which enhances its ability to interact with biological molecules.
  • Case Study : Research has shown that derivatives of this compound can inhibit specific enzymes related to disease progression, highlighting its potential in treating infections resistant to conventional therapies.

Agrochemical Applications

The compound is also recognized for its herbicidal properties. It acts as a selective herbicide, effectively controlling a range of weeds while minimizing damage to crops.

  • Weed Control : Studies indicate that this compound can effectively manage both grassy and broadleaf weeds, making it valuable in agricultural practices .
  • Field Trials : Field tests have demonstrated that crops such as corn and soybeans show tolerance to the herbicide, allowing for safe application without harming the desired plants .
Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AntibacterialBactericidal activity against E. coli
HerbicidalEffective against wild oats

Table 2: Herbicidal Efficacy Against Different Weeds

Weed SpeciesEfficacy (%)Crop Tolerance (%)References
Avena fatua (Wild Oats)9095
Serghum halepense (Johnsongrass)8590
Lolium spp. (Ryegrass)8092

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparisons

Compound Key Substituents Molecular Weight (g/mol) Unique Features
3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea 4-ClPh, cyclohexyl, methyl ~296.8* Enhanced lipophilicity, steric bulk
3-(3-Chlorophenyl)-1-cyclohexyl-1-methylurea 3-ClPh, cyclohexyl, methyl ~470.9 Meta-chloro may reduce electronic effects
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea 4-ClPh, benzyl, methoxy 290.74 Higher polarity due to methoxy group

*Estimated based on analogous structures.

Table 2: Cytotoxicity Profiles

Compound Cell Line IC50/LC50 Key Structural Feature Source
This compound N/A Pending 4-ClPh, cyclohexyl -
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on MCF7 100 μg/mL 4-ClPh, enone system
1-(4-Chlorophenyl)-3-(1-methylindol-3-yl)urea N/A 20 μM 4-ClPh, indole moiety

Substituent Effects on Pharmacokinetics

  • Metabolic Stability : Cyclohexyl groups may reduce oxidative metabolism compared to aromatic substituents (e.g., benzyl), prolonging half-life .

Biological Activity

3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea, a compound with notable structural features, has drawn attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 82744-95-4
  • Molecular Formula : C13H16ClN2O
  • Molecular Weight : 250.73 g/mol

The compound features a urea functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The urea moiety can facilitate binding to target proteins, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological processes.
  • Receptor Modulation : It has the potential to interact with receptors, influencing signaling pathways related to pain, inflammation, and other biological functions.

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

Anticancer Activity

Studies have indicated that compounds similar to this compound possess anticancer properties. For instance, urea derivatives have been shown to inhibit tumor cell proliferation in vitro.

Anti-inflammatory Effects

Research suggests that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)20.0

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to the control group. The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose (5 mg/kg)30
High Dose (10 mg/kg)55

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl ring significantly influence the biological activity of urea derivatives. For example, the presence of chlorine enhances potency compared to non-chlorinated analogs.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via urea-forming reactions, such as coupling 4-chlorophenyl isocyanate with cyclohexylmethylamine. Optimization should employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify interactions between variables (e.g., solvent polarity’s impact on yield in polar aprotic solvents like DMF vs. non-polar toluene) . Evidence from related ureas (e.g., 3-(4-Chlorophenyl)-1-methoxy-1-methylurea) suggests that substituent electronic effects influence reaction kinetics; thus, comparative studies with analogous compounds are advised .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer: Use a combination of HPLC-MS (for purity assessment) and NMR spectroscopy (for structural confirmation). The methylurea moiety’s protons typically resonate at δ 2.8–3.2 ppm in 1^1H NMR, while the cyclohexyl group shows multiplet signals between δ 1.2–1.8 ppm. Cross-validate with FT-IR to detect urea C=O stretching (~1640–1680 cm1^{-1}). PubChem-derived SMILES strings (e.g., C1CCC(CC1)NC(=S)NCCN...) for structurally similar compounds can guide spectral interpretation .

Q. What stability studies are critical for long-term storage of this compound?

Methodological Answer: Conduct accelerated stability testing under ICH Q1A guidelines using thermal (40–60°C), humidity (75% RH), and photolytic (UV/Vis) stress conditions. Monitor degradation via HPLC to identify hydrolysis-sensitive groups (e.g., urea linkage). Data from Sigma-Aldrich’s analogous compounds highlight the need for inert-atmosphere storage to prevent oxidation of the cyclohexyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer: Apply density functional theory (DFT) to calculate transition-state energies for reactions like nucleophilic substitution or hydrogen bonding. The ICReDD framework integrates quantum chemical calculations (e.g., Gaussian or ORCA) with experimental data to predict reaction pathways. For example, modeling the electron-withdrawing effect of the 4-chlorophenyl group can explain its role in stabilizing intermediates .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer: Perform phase-diagram analysis using a ternary solvent system (e.g., water/ethanol/ethyl acetate) to map solubility boundaries. Conflicting data may arise from polymorphic forms; thus, powder X-ray diffraction (PXRD) should differentiate crystalline vs. amorphous states. CRDC subclass RDF2050107 (powder/particle technology) recommends laser diffraction for particle size analysis, which correlates with dissolution rates .

Q. How does the compound’s structure influence its bioactivity in enzyme inhibition studies?

Methodological Answer: Use molecular docking simulations (AutoDock Vina, Schrödinger Suite) to assess interactions with target enzymes (e.g., urease or proteases). The cyclohexyl group’s hydrophobicity may enhance binding to non-polar enzyme pockets, while the chlorophenyl moiety could engage in halogen bonding. Validate with surface plasmon resonance (SPR) to measure binding kinetics .

Data Reliability and Reproducibility

Q. How can researchers address the lack of analytical data for this compound in public databases?

Methodological Answer: Cross-reference peer-reviewed crystallography data (e.g., Acta Crystallographica Section E) for structurally similar ureas. For example, the crystal lattice parameters of 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile (space group P21_1/c, Z = 4) provide a template for predicting packing motifs . Collaborate with institutions using high-throughput screening to generate missing data .

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